molecular formula C7H5FN2O B1441146 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol CAS No. 1190319-48-2

4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol

Cat. No.: B1441146
CAS No.: 1190319-48-2
M. Wt: 152.13 g/mol
InChI Key: VXEXHLJTFTXCAP-UHFFFAOYSA-N
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Description

Chemical Classification and Position in Heterocyclic Chemistry

4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol (CAS: 1190319-48-2) belongs to the class of pyrrolopyridines , which are bicyclic aromatic heterocycles formed by fusing a pyrrole ring (five-membered, one nitrogen atom) with a pyridine ring (six-membered, one nitrogen atom). The compound’s molecular formula is $$ \text{C}7\text{H}5\text{FN}_2\text{O} $$, with a molecular weight of 152.13 g/mol. Its structure features:

  • A pyrrolo[2,3-b]pyridine core, where the pyrrole nitrogen is positioned at the 1H site.
  • A fluorine substituent at the 4-position of the pyridine ring.
  • A hydroxyl group at the 6-position, contributing to hydrogen-bonding potential.

This scaffold is aromatic due to the conjugated $$\pi$$-electron system across both rings, satisfying Hückel’s $$4n+2$$ rule ($$n=1$$, 6 $$\pi$$ electrons). The fluorine atom introduces electronegativity, while the hydroxyl group enhances solubility and reactivity, making the compound a versatile intermediate in medicinal chemistry.

Historical Development and Discovery Context

The synthesis of pyrrolo[2,3-b]pyridine derivatives gained momentum in the early 2000s, driven by their structural similarity to purine bases and relevance in kinase inhibition. This compound emerged as a key derivative through innovations in regioselective fluorination. In 2003, Thibault et al. demonstrated two routes for synthesizing the non-hydroxylated analog, 4-fluoro-1H-pyrrolo[2,3-b]pyridine, using the Balz-Schiemann reaction and lithium-halogen exchange. The hydroxylated variant likely arose from subsequent functionalization efforts, such as nucleophilic substitution or hydroxyl-directed metalation.

Advances in cross-coupling reactions (e.g., Suzuki-Miyaura) further enabled the incorporation of this scaffold into complex molecules. For instance, methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate—a related compound—was synthesized via nucleophilic aromatic substitution between 5-hydroxy-7-azaindole and methyl 2,4-difluorobenzoate. Such methodologies underscore the compound’s role as a building block in drug discovery.

Significance in Pyrrolopyridine Research

Pyrrolopyridines are prized for their bioisosteric properties , often serving as purine mimics in kinase inhibitors. The this compound scaffold is particularly notable for:

  • FGFR Inhibition : Derivatives of pyrrolo[2,3-b]pyridine exhibit potent activity against fibroblast growth factor receptors (FGFR1–3), which are implicated in breast and lung cancers. For example, compound 4h from recent studies showed FGFR1–3 IC$$_{50}$$ values of 7–25 nM.
  • Antiviral Potential : Pyrrolopyridines with hydroxyl and fluorine substituents have been explored as HIV-1 integrase inhibitors, leveraging their ability to chelate metal ions in enzymatic active sites.
  • Synthetic Versatility : The hydroxyl group at position 6 allows for further derivatization, such as etherification or esterification, enabling the creation of libraries for high-throughput screening.

Table 1: Key Applications of Pyrrolo[2,3-b]pyridine Derivatives

Application Example Compound Target/Activity Source
Anticancer Agents Venetoclax Intermediate 3 BCL-2 Inhibition
Kinase Inhibitors Compound 4h FGFR1–3 Inhibition (IC$$_{50}$$ 7–25 nM)
Antiviral Scaffolds 7-Hydroxy derivatives HIV-1 Integrase Inhibition

The compound’s fluorine atom enhances metabolic stability and membrane permeability, while the hydroxyl group facilitates interactions with polar residues in biological targets. These attributes solidify its role in developing next-generation therapeutics.

Properties

IUPAC Name

4-fluoro-1,7-dihydropyrrolo[2,3-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-5-3-6(11)10-7-4(5)1-2-9-7/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEXHLJTFTXCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and General Approach

The synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol typically begins from 1H-pyrrolo[2,3-b]pyridine N-oxide or closely related brominated pyrrolo[2,3-b]pyridine intermediates. The key step involves introducing the fluorine atom selectively at the 4-position of the pyrrolo[2,3-b]pyridine ring system.

Regioselective Fluorination Methods

Two principal routes have been documented for the regioselective fluorination of 1H-pyrrolo[2,3-b]pyridine derivatives:

Balz-Schiemann Reaction

  • Procedure : The Balz-Schiemann reaction involves diazotization of the amino precursor followed by thermal decomposition of the diazonium tetrafluoroborate salt to yield the fluorinated product.
  • Starting Material : 1H-pyrrolo[2,3-b]pyridine N-oxide (compound 1).
  • Key Features : This method allows for the introduction of fluorine at the 4-position with good regioselectivity.
  • Advantages : Straightforward conversion from amino to fluoro substituent; well-established in aromatic fluorination.
  • Limitations : Requires careful handling of diazonium salts; thermal decomposition conditions must be optimized to avoid side reactions.

Lithium-Halogen Exchange

  • Procedure : A halogenated pyrrolo[2,3-b]pyridine (e.g., 4-bromo derivative) undergoes lithium-halogen exchange using an organolithium reagent, followed by quenching with a fluorine source to install the fluorine atom.
  • Starting Material : Halogenated pyrrolo[2,3-b]pyridine derivatives.
  • Key Features : Offers regioselective fluorination by exploiting the reactivity of organolithium intermediates.
  • Advantages : High regioselectivity and potential for milder reaction conditions.
  • Limitations : Requires low-temperature control and handling of reactive organolithium species.

Detailed Reaction Conditions and Workup

A typical procedure adapted from the literature for the preparation of fluorinated pyrrolo[2,3-b]pyridine derivatives includes:

Step Reagents/Conditions Description
1 1H-pyrrolo[2,3-b]pyridine N-oxide Starting material for fluorination
2 Diazotization agents (e.g., NaNO2, HBF4) Formation of diazonium tetrafluoroborate salt (Balz-Schiemann)
3 Thermal decomposition (heat) Conversion to 4-fluoro derivative
4 Organolithium reagent (e.g., n-BuLi) Lithium-halogen exchange for halogenated precursor
5 Fluorine source (e.g., N-fluorobenzenesulfonimide) Quenching to install fluorine
6 Workup: Acidification, extraction, drying Isolation of product

The workup typically involves acidification with hydrochloric acid, extraction with ethyl acetate, drying over sodium sulfate, and concentration under reduced pressure. Ion exchange resins such as DOWEX 50WX2-400 may be used for purification, with elution by ammonia in methanol to recover the product.

Research Findings and Yields

  • The Balz-Schiemann route provides a concise and efficient synthesis with good regioselectivity for the 4-fluoro substitution.
  • Lithium-halogen exchange offers an alternative route with potentially milder conditions and comparable selectivity.
  • Both methods have been demonstrated to yield the target compound in moderate to good yields, although exact numerical yields vary depending on specific reaction conditions and scales.

Summary Table of Preparation Routes

Method Starting Material Key Reagents/Conditions Advantages Challenges
Balz-Schiemann 1H-pyrrolo[2,3-b]pyridine N-oxide Diazotization, thermal decomposition Well-established, regioselective Handling diazonium salts, heat sensitivity
Lithium-Halogen Exchange 4-bromo-1H-pyrrolo[2,3-b]pyridine n-BuLi, fluorinating agent Milder conditions, regioselective Requires low temperature, air/moisture sensitive reagents

Additional Notes

  • Some protocols incorporate palladium-catalyzed cross-coupling steps for intermediate functionalization before fluorination.
  • Ion exchange resins are effective for purification and isolation of the fluorinated product, enhancing yield and purity.
  • The regioselectivity of fluorination is critical and depends on the electronic nature of the starting materials and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the pyridine ring.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

FGFR Inhibition

One of the primary applications of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol derivatives is their role as inhibitors of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling is implicated in various cancers, making FGFRs attractive targets for therapeutic intervention.

  • Case Study: Compound 4h
    A study demonstrated that a derivative of this compound (referred to as compound 4h) exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively. This compound not only inhibited cell proliferation in breast cancer models but also induced apoptosis and significantly reduced migration and invasion capabilities of cancer cells .

Structural Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of pyrrolo[2,3-b]pyridine derivatives.

  • SAR Insights
    Variations in substituents on the pyrrolo[2,3-b]pyridine scaffold have been shown to affect potency against FGFRs. For instance, modifications that enhance hydrophobic interactions or steric hindrance can lead to increased receptor binding affinity .

PDE4B Inhibition

Another important application of this compound is its potential as a selective inhibitor of phosphodiesterase 4B (PDE4B), which plays a role in inflammatory processes.

  • Case Study: Compound 11h
    A related derivative (compound 11h) was identified as a potent PDE4B inhibitor with an IC50 value of 0.8 μM. It demonstrated significant inhibition of TNF-α release from macrophages under pro-inflammatory conditions. This suggests its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol and its derivatives often involves the inhibition of specific molecular targets, such as FGFRs. The compound binds to the active site of these receptors, blocking their activity and thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . The pathways involved include the disruption of signaling cascades essential for tumor growth and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of pyrrolo[2,3-b]pyridine derivatives. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties References
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol C₇H₅FN₂O 152.13 -F (C4), -OH (C6) High polarity, moderate solubility in polar solvents
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol C₇H₅BrN₂O 213.03 -Br (C4), -OH (C6) Higher molecular weight, lower solubility vs. fluoro analog
4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine C₇H₄ClFN₂ 170.57 -Cl (C4), -F (C3) Enhanced lipophilicity, potential for halogen bonding
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine C₇H₄FIN₂ 262.02 -I (C4), -F (C5) Heavy atom effect, UV activity
4-Phenylbenzofuro[2,3-b]pyridin-6-ol C₁₇H₁₁NO₂ 261.28 Phenyl (C4), fused benzofuran Extended π-system, fluorescence

Key Observations :

  • Fluorine vs. Halogens : The 4-fluoro analog (152.13 g/mol) is lighter and more polar than bromo (213.03 g/mol) or iodo (262.02 g/mol) derivatives, favoring solubility in aqueous media .
  • Substituent Position : Moving the fluorine from C4 (as in the target compound) to C5 (e.g., 5-fluoro-4-iodo analog) alters electronic distribution and steric interactions, impacting binding affinity in kinase inhibitors .

Biological Activity

4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound is part of a broader class of pyrrolo[2,3-b]pyridine derivatives that have shown promise in cancer therapy and other therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a fluorine atom at the 4-position, which influences its electronic properties and biological interactions. The presence of the hydroxyl group at the 6-position is crucial for its activity against specific biological targets.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of FGFR signaling pathways. FGFRs are involved in various cellular processes, including proliferation, differentiation, and survival. By inhibiting these receptors, the compound can potentially induce apoptosis in cancer cells and inhibit tumor growth.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine, including this compound, exhibit significant inhibitory activity against FGFRs:

CompoundFGFR IC50 Values (nM)Effect on Cell ProliferationInduction of Apoptosis
This compound7 (FGFR1), 9 (FGFR2), 25 (FGFR3)Significant inhibition in 4T1 cellsYes

In vitro studies indicated that this compound not only inhibited the proliferation of breast cancer cells (4T1) but also induced apoptosis and significantly reduced cell migration and invasion capabilities. The expression levels of matrix metalloproteinase 9 (MMP9) decreased while tissue inhibitor of metalloproteinases 2 (TIMP2) increased in response to treatment with this compound, suggesting a mechanism involving modulation of extracellular matrix remodeling .

Case Studies

One notable study evaluated the effects of various pyrrolo[2,3-b]pyridine derivatives on cancer cell lines. Among these compounds, this compound was highlighted for its potent activity against FGFRs. The study found that this compound had nearly 300-fold higher activity against FGFR1 compared to other tested analogs .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:

Compound NameStructureNotable Activities
4-Chloro-1H-pyrrolo[2,3-b]pyridineChlorine substitutionPotential anticancer activity
4-Fluoro-1H-pyrrolo[2,3-b]pyridineFluorine substitutionEnhanced electronic properties; FGFR inhibition

The fluorine substitution appears to enhance the reactivity and biological interactions compared to compounds with chlorine substitutions .

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol, and how do they differ in yield and regioselectivity?

A concise microwave-enhanced nucleophilic fluorination method has been reported for synthesizing 4-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives, offering improved regiocontrol compared to traditional thermal methods. Alternative routes include cyclization of fluorinated pyridine precursors under basic conditions, but these may require rigorous purification due to competing side reactions. Key parameters include solvent choice (e.g., DMF vs. THF) and temperature control to minimize dehalogenation . For intermediates, chloranil-mediated oxidation in xylene (reflux for 25–30 hours) followed by NaOH workup is effective for pyrrole ring formation, though prolonged heating risks decomposition .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine high-resolution mass spectrometry (HRMS) with multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm molecular weight and substituent positions. For example, vicinal protons adjacent to the fluorine atom exhibit characteristic splitting patterns in ¹H NMR (e.g., doublets at δ 7.2–8.1 ppm) . X-ray crystallography using SHELX software remains the gold standard for unambiguous structural determination, particularly to resolve tautomeric ambiguities in the pyrrolo-pyridine core .

Q. What solvents and conditions are optimal for handling this compound in solution-phase reactions?

The compound shows moderate solubility in polar aprotic solvents (DMSO, DMF) but limited stability in aqueous acidic/basic media. For Suzuki-Miyaura coupling or Buchwald-Hartwig amination, use anhydrous DMF at 80–100°C under inert atmosphere to prevent hydrolysis of the fluorinated ring. Stability studies suggest storage at –20°C in desiccated form to avoid hygroscopic degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination or functionalization of the pyrrolo-pyridine scaffold be addressed?

Fluorination at the 4-position is favored due to electronic effects of the adjacent nitrogen atom. To avoid competing 2- or 6-fluorination, employ directing groups (e.g., boronic esters) or transition-metal catalysts (Pd/Cu). Computational modeling (DFT) of charge distribution can predict reactive sites . For late-stage derivatization, protect the 6-hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to prevent unwanted nucleophilic substitution .

Q. What strategies mitigate contradictions in biological activity data for JAK inhibitor analogs of this compound?

Discrepancies in IC₅₀ values across studies often arise from differences in assay conditions (e.g., ATP concentration, pH). Standardize testing using recombinant JAK isoforms (JAK1 vs. JAK2) and include positive controls (e.g, tofacitinib). SAR studies indicate that substituting the 3-position with heteroaryl groups (e.g., thiazoles) enhances selectivity, while the 6-hydroxyl group is critical for hydrogen bonding to the kinase hinge region .

Q. How can reaction yields be improved in multi-step syntheses involving this compound?

Optimize stoichiometry in key steps:

  • Coupling reactions : Use 1.2 equiv of Pd(PPh₃)₄ and 3.0 equiv of K₂CO₃ for Suzuki-Miyaura cross-coupling to minimize homocoupling byproducts.
  • Protection/deprotection : Replace traditional silyl ethers with photolabile groups (e.g., nitroveratryl) for milder deprotection .
  • Purification : Employ flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) or preparative HPLC for polar intermediates .

Methodological Considerations

Q. What analytical techniques resolve tautomeric or conformational ambiguities in this scaffold?

Dynamic NMR (VT-NMR) can detect tautomerism between the 1H-pyrrolo and 3H-pyrrolo forms by monitoring temperature-dependent chemical shifts. For solid-state analysis, variable-temperature X-ray diffraction paired with DFT calculations (e.g., Gaussian09) provides energy barriers for tautomeric interconversion .

Q. How do steric and electronic effects influence reactivity in fluorinated pyrrolo-pyridines?

The electron-withdrawing fluorine atom at the 4-position deactivates the pyridine ring toward electrophilic substitution but enhances nucleophilic aromatic substitution (SNAr) at the 2-position. Steric hindrance from the fused pyrrole ring limits accessibility for bulky reagents, necessitating smaller ligands (e.g., XPhos vs. SPhos) in catalytic reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
Reactant of Route 2
4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol

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